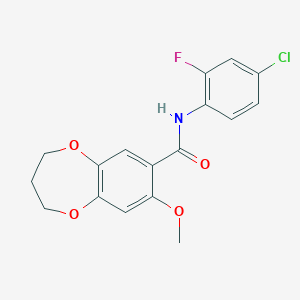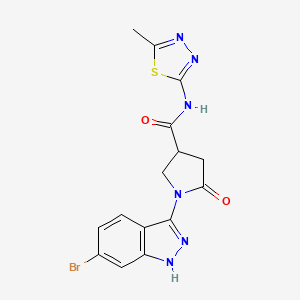![molecular formula C22H21ClN6 B11227736 4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11227736.png)
4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step may involve substitution reactions using chlorinated aromatic compounds.
Attachment of the benzylpiperazine moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions may target the aromatic rings or the pyrazolopyrimidine core.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenated compounds or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or cancer.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-methylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine may exhibit unique properties due to the presence of the benzylpiperazine and chlorophenyl groups, which can influence its biological activity, solubility, and overall chemical behavior.
Properties
Molecular Formula |
C22H21ClN6 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H21ClN6/c23-18-7-4-8-19(13-18)29-22-20(14-26-29)21(24-16-25-22)28-11-9-27(10-12-28)15-17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2 |
InChI Key |
MAYOSDODBVNHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11227660.png)

![7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11227664.png)
![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B11227679.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11227689.png)
![N-(2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11227697.png)
![N-(4-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}butanamide](/img/structure/B11227703.png)
![3,4-dihydroquinolin-1(2H)-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11227712.png)
![3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11227717.png)
![N-(2-chloro-4-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11227734.png)
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B11227744.png)
![N-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11227752.png)
![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11227759.png)
